Cas no 1189445-66-6 (2-pyrazin-2-ylacetic acid;hydrochloride)

2-Pyrazin-2-ylacetic acid hydrochloride is a heterocyclic organic compound featuring a pyrazine ring core with an acetic acid substituent, presented as its hydrochloride salt for enhanced stability and solubility. This derivative is particularly valuable in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for synthesizing biologically active molecules. The hydrochloride form improves handling and storage characteristics while maintaining reactivity for further functionalization. Its structural motif is useful in developing ligands, catalysts, and active ingredients, particularly in medicinal chemistry for targeting neurological and metabolic pathways. The compound’s purity and consistent performance make it a reliable choice for precision applications in synthetic chemistry.
2-pyrazin-2-ylacetic acid;hydrochloride structure
1189445-66-6 structure
商品名:2-pyrazin-2-ylacetic acid;hydrochloride
CAS番号:1189445-66-6
MF:C6H7ClN2O2
メガワット:174.584980249405
MDL:MFCD11007734
CID:5271632
PubChem ID:46735248

2-pyrazin-2-ylacetic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(pyrazin-2-yl)acetic acid hydrochloride
    • 2-Pyrazine acetic acid hydrochloride
    • 2-(pyrazin-2-yl)aceticacidhydrochloride
    • 2-Pyrazin-2-ylacetic acid hydrochloride
    • 2-Pyrazineacetic acid, hydrochloride (1:1)
    • 2-pyrazin-2-ylacetic acid;hydrochloride
    • MDL: MFCD11007734
    • インチ: 1S/C6H6N2O2.ClH/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);1H
    • InChIKey: HLUHGBATTAHUKO-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC(CC1C=NC=CN=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • トポロジー分子極性表面積: 63.1

2-pyrazin-2-ylacetic acid;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-198033-0.5g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
0.5g
$58.0 2023-09-16
Enamine
EN300-198033-2.5g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
2.5g
$119.0 2023-09-16
Enamine
EN300-198033-10.0g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
10g
$409.0 2023-05-31
Enamine
EN300-198033-0.05g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
0.05g
$50.0 2023-09-16
Enamine
EN300-198033-0.1g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
0.1g
$52.0 2023-09-16
Enamine
EN300-198033-5g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
5g
$215.0 2023-09-16
Enamine
EN300-198033-1g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
1g
$60.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1255752-1g
2-Pyrazin-2-ylacetic acid hydrochloride
1189445-66-6 97%
1g
¥837.00 2024-08-09
Enamine
EN300-198033-0.25g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
0.25g
$55.0 2023-09-16
Enamine
EN300-198033-1.0g
2-(pyrazin-2-yl)acetic acid hydrochloride
1189445-66-6
1g
$60.0 2023-05-31

2-pyrazin-2-ylacetic acid;hydrochloride 関連文献

2-pyrazin-2-ylacetic acid;hydrochlorideに関する追加情報

Compound CAS No. 1189445-66-6: 2-Pyrazin-2-ylacetic Acid Hydrochloride

2-Pyrazin-2-ylacetic acid hydrochloride (CAS No. 1189445-66-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a hydrochloride salt of 2-pyrazin-2-ylacetic acid, which belongs to the class of heterocyclic compounds. The molecule consists of a pyrazine ring fused with an acetic acid moiety, making it a versatile structure with potential applications in drug design and material synthesis.

The pyrazine ring in 2-pyrazin-2-ylacetic acid hydrochloride is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This heterocyclic structure contributes to the compound's unique electronic properties and reactivity. The acetic acid group attached to the pyrazine ring introduces carboxylic acid functionality, which can participate in various chemical reactions, including esterification, amidation, and ionization. The hydrochloride salt form of this compound is particularly useful in pharmaceutical applications due to its enhanced solubility and stability.

Recent studies have highlighted the potential of 2-pyrazin-2-ylacetic acid hydrochloride as a building block for synthesizing bioactive molecules. Researchers have explored its role in the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

In addition to its pharmaceutical applications, 2-pyrazin-2-ylacetic acid hydrochloride has shown promise in the field of materials science. Its ability to form coordination complexes with metal ions has been exploited in the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high surface area, porosity, and catalytic activity, making them valuable for gas storage, catalysis, and sensing applications.

The synthesis of 2-pyrazin-2-ylacetic acid hydrochloride typically involves multi-step organic reactions. A common approach includes the nucleophilic substitution or coupling reactions to introduce the acetic acid group onto the pyrazine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.

From an environmental standpoint, 2-pyrazin-2-ylacetic acid hydrochloride has been studied for its biodegradability and eco-toxicological effects. Research indicates that under controlled conditions, this compound undergoes microbial degradation, minimizing its persistence in natural environments. However, further studies are required to fully understand its long-term ecological impacts.

In conclusion, 2-pyrazin-2-ylacetic acid hydrochloride (CAS No. 1189445-66-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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